2-(2-(Methylthio)phenyl)pyridin-3-amine
Description
2-(2-(Methylthio)phenyl)pyridin-3-amine is a pyridine derivative featuring a pyridin-3-amine core substituted with a 2-(methylthio)phenyl group. The methylthio (-SMe) substituent introduces sulfur-based electronic and steric effects, distinguishing it from oxygen- or halogen-substituted analogs.
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2S/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3 |
InChI Key |
QVCLCHTXUQZXML-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The -SMe group increases lipophilicity (logP ~2.5 estimated) relative to -OMe (logP ~1.8), which may improve membrane permeability but reduce aqueous solubility .
- Steric Bulk : The -SMe substituent is bulkier than -OMe, which could influence binding pocket accommodation in enzyme targets .
Table 1: Comparative Physicochemical Properties
Synthesis Notes:
- The methylthio-substituted compound likely requires a thioether coupling step, analogous to methods used for imidazo[1,2-a]pyridin-3-amine derivatives (e.g., refluxing with thiols or using Mitsunobu conditions) .
Table 2: Reported Bioactivities of Analogous Compounds
Inference for this compound :
- The -SMe group may enhance binding to sulfur-accepting enzymes (e.g., cysteine proteases) compared to oxygen analogs.
- Its lipophilicity suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
- Potential metabolic stability concerns due to sulfur oxidation pathways, as seen in sulfonyl-containing derivatives .
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